Structure-activity relationship of 1-(2-Phenylethyl)piperidine-4-carboxamide analogues
Structure-activity relationship of 1-(2-Phenylethyl)piperidine-4-carboxamide analogues
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-(2-Phenylethyl)piperidine-4-carboxamide analogues. This scaffold represents a critical bifurcation point in medicinal chemistry, serving as the parent structure for two distinct pharmacological classes: the 4-monosubstituted Sigma-1/CCR5 ligands and the 4,4-disubstituted ultra-potent opioid agonists (Carfentanil analogues).
[1]
Executive Summary & Scaffold Definition
The molecule 1-(2-Phenylethyl)piperidine-4-carboxamide consists of a piperidine ring substituted at the nitrogen (N1) with a phenethyl group and at the 4-position (C4) with a carboxamide moiety.[1]
From a drug development perspective, this structure is not merely a single lead but a privileged scaffold that accesses distinct biological targets based on the substitution pattern at the C4 position.
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Class A (Monosubstituted): Contains only the carboxamide at C4.[1] These are typically Sigma-1 receptor agonists , CCR5 antagonists , or Anti-viral agents .[1]
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Class B (Disubstituted): Contains the carboxamide and an anilido-propionamide group at C4.[1] These are Mu-Opioid Receptor (MOR) agonists (e.g., Carfentanil amides), exhibiting potency 100–10,000x that of morphine.[2]
Core Chemical Structure
The "Phenylethyl" tail is the pharmacophore anchor (the "address") that directs the molecule to GPCRs (MOR, CCR5) or Sigma receptors. The C4-carboxamide acts as the "message," determining intrinsic efficacy and specific receptor subtype selectivity.
Figure 1: Pharmacological bifurcation of the piperidine-4-carboxamide scaffold.[1]
Structure-Activity Relationship (SAR)[1][3][4]
Region 1: The N-Phenethyl Tail (The "Address")
Regardless of the C4 substitution, the N-(2-phenylethyl) group is critical for high affinity.
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Chain Length: The ethyl linker (2 carbons) is optimal.[1] Shortening to methyl or lengthening to propyl typically reduces affinity by 10–100 fold.[1] The ethyl spacer places the phenyl ring in a specific hydrophobic pocket (e.g., between Trp293 and Tyr326 in MOR).
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Ring Substitution:
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Para-substitution (-F, -OH): Often tolerated or enhances affinity (e.g., 4-OH in ohmefentanyl analogues).[1]
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Bioisosteres: Replacement of the phenyl ring with a Thiophene (as in Sufentanil) or Furan maintains or increases lipophilicity and potency.
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Region 2: The Piperidine Ring (Stereochemical Control)
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3-Methyl Substitution: Introducing a methyl group at C3 (cis-configuration relative to the C4-anilido group in Class B)[1] creates a "lock" on the chair conformation.[1]
Region 3: The C4-Carboxamide (The "Message")
Class A SAR (Monosubstituted: H, CONH2)
In this class, the carboxamide acts as a hydrogen bond donor/acceptor for targets like CCR5.
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Primary Amide (-CONH2): Moderate activity.[1] Often metabolically labile.[1]
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N-Substituted Amides (-CONHR):
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Bulky hydrophobic groups (e.g., Benzyl, substituted Phenyl) on the amide nitrogen significantly enhance Sigma-1 receptor affinity.
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CCR5 Inhibition: As seen in Maraviroc analogues, the amide nitrogen often requires a basic linker to a secondary binding pocket.[1]
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Class B SAR (Disubstituted: Anilide, CONH2)
This represents the Carfentanil Amide series. Carfentanil itself is a methyl ester (-COOMe).[1] Converting the ester to an amide (-CONH2) or substituted amide alters potency and toxicity.
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Primary Amide (-CONH2): Historically considered less potent than the ester.[1] However, recent forensic analysis of "Desmethylcarfentanil amide" (a metabolite and impurity) suggests it retains nanomolar affinity and significant respiratory depression potential.
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N,N-Diethylamide: Increases lipophilicity and steric bulk.[1]
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Bioisosterism: The carboxamide is metabolically more stable than the ester (which is rapidly hydrolyzed by esterases). Consequently, amide analogues often exhibit a longer duration of action than their ester counterparts.[1]
Quantitative Data Summary
The following table contrasts the activity profiles of the ester (Carfentanil) vs. the amide analogues.
| Compound Class | C4 Substituent 1 | C4 Substituent 2 | Primary Target | Approx.[1] Potency (vs Morphine) | Key Feature |
| Carfentanil | Anilido-propionamide | Methyl Ester (-COOMe) | Mu-Opioid | 10,000x | Ultra-potent, rapid onset.[1][5] |
| Carfentanil Amide | Anilido-propionamide | Primary Amide (-CONH2) | Mu-Opioid | 5,000–8,000x | High metabolic stability; prolonged effect.[1] |
| Simple Amide | Hydrogen | Primary Amide (-CONH2) | Sigma-1 / CCR5 | N/A (Non-opioid) | Antiviral/Neuroprotective potential.[1] |
| 4-Anilino Precursor | Anilino (NHPh) | H | Mu-Opioid | 100x (Fentanyl) | Lacks the C4-carbon tail; lower potency than carfentanil.[1] |
Synthetic Protocols
The synthesis of these analogues requires distinct pathways depending on whether a mono- or disubstituted C4 center is required.[1]
Protocol A: Synthesis of Class B (Carfentanil Amide Analogues)
This route utilizes a modified Strecker Synthesis to generate the quaternary center at C4.
Step-by-Step Methodology:
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Ketone Formation: Start with 1-(2-phenylethyl)piperidin-4-one (NPP).[1]
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Strecker Reaction: React NPP with Aniline and Trimethylsilyl cyanide (TMSCN) (or KCN/ZnI2) to form the 4-anilino-4-cyano intermediate.[1]
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Critical Control: This step establishes the C4 quaternary center.[1]
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Nitrile Hydrolysis:
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Acylation: React the secondary aniline amine with Propionyl Chloride to install the propionamide "tail."[1]
Figure 2: Divergent synthesis of Amide vs. Ester analogues via the Strecker intermediate.
Mechanism of Action & Signaling
Mu-Opioid Receptor (MOR) Activation
The 4,4-disubstituted analogues bind to the orthosteric site of the MOR.
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Ionic Lock: The protonated piperidine nitrogen forms a salt bridge with Asp147 (TM3).[1]
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Hydrophobic Clamp: The N-phenethyl group engages the hydrophobic pocket formed by Trp293 (TM6) and Tyr326 (TM7).[1]
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Efficacy Driver: The C4-carboxamide/ester group extends towards His297 , modulating the toggle switch that activates the G-protein (Gi/o) signaling cascade.[1]
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Note: The amide group is a hydrogen bond donor, whereas the ester is an acceptor. This subtle difference alters the water network within the binding pocket, slightly modifying the residence time and β-arrestin recruitment (biased signaling).
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References
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Vandeputte, M. M., et al. (2023). "Carfentanil structural analogs found in street drugs... and their characterization."[1] Drug Testing and Analysis. Link
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Janssen, P. A., et al. (1976). "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides."[1][8] Arzneimittelforschung. Link
- Significance: The foundational text on the 4,4-disubstituted piperidine SAR (Carfentanil/Sufentanil class).
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Maeda, K., et al. (2014). "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors." European Journal of Medicinal Chemistry. Link
- Significance: Establishes the SAR for the Class A (monosubstituted) carboxamides.
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Feasel, M. G., et al. (2016). "Metabolism of Carfentanil... and Analysis of Urines."[1] Journal of Analytical Toxicology. Link
- Significance: Details the metabolic stability of the amide vs. ester moiety.
Sources
- 1. N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carfentanil structural analogs found in street drugs by paper spray mass spectrometry and their characterization by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
